molecular formula C16H13ClN2S B13881729 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline

Katalognummer: B13881729
Molekulargewicht: 300.8 g/mol
InChI-Schlüssel: KAKXPMYIYUDYCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the aniline moiety further enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and aniline groups. One common method involves the reaction of 4-chlorobenzylamine with 2-bromoacetophenone in the presence of a base to form the thiazole ring. This intermediate is then reacted with aniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chlorophenyl and aniline groups can further modulate these interactions, enhancing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C16H13ClN2S

Molekulargewicht

300.8 g/mol

IUPAC-Name

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]aniline

InChI

InChI=1S/C16H13ClN2S/c17-13-5-3-12(4-6-13)15-10-20-16(19-15)9-11-1-7-14(18)8-2-11/h1-8,10H,9,18H2

InChI-Schlüssel

KAKXPMYIYUDYCF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.